![molecular formula C9H6F3N3O B2957308 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine CAS No. 1260886-71-2](/img/structure/B2957308.png)
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
The compound is an organic molecule that contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazol-5-amine . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Electrochemical Sensing
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: has been utilized in the development of electrochemical sensors. A polymeric layer derived from this compound, when deposited on a graphite electrode, has shown a significant affinity for synthetic stimulants . This application is particularly promising for the detection of substances like 2-aminoindane, buphedrone, and naphyrone in forensic samples without prior treatment .
Analytical Chemistry
In analytical chemistry, the compound’s derivative, when used as a coating on electrodes, enhances the electrochemical signal. This improvement is crucial for the quantitative and qualitative analysis of various substances through techniques like square wave voltammetry and electrochemical impedance spectroscopy .
Pharmaceutical Research
The trifluoromethyl group present in this compound is of great interest in pharmaceutical research. Compounds containing this group are often explored for their potential as receptor antagonists, which can be crucial in developing treatments for conditions like migraines where neurotransmitter regulation is necessary .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine have been investigated for their herbicidal properties. Specifically, they have been found to inhibit the enzyme PDS (phytoene desaturase) , which is essential for weed control in crop management .
Material Science
The compound’s derivatives are also being studied in material science for their potential in creating selective layers on electrodes. These layers can significantly amplify the detection capabilities of various sensors, which is beneficial for both environmental monitoring and industrial process control .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors, such as dopamine d2 and serotonin 5-ht 1a and 5-ht 2a receptors .
Mode of Action
Similar compounds have been shown to block the reuptake transporter protein, which is located in the presynaptic terminal .
Biochemical Pathways
Similar compounds have been shown to affect neurotransmitter circuits in the central nervous system, mainly dopaminergic and glutamatergic .
Pharmacokinetics
Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion . The lipophilicity of these compounds, expressed as Log D, falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
Similar compounds have been shown to have promising antipsychotic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine. For instance, the thermal stability of similar compounds has been shown to be above 200 °C . Additionally, the solubility of these compounds was determined to be low to moderate in PBS, reflecting physiological pH, but significantly improved in an acidic environment .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYMOZGDTOTSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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